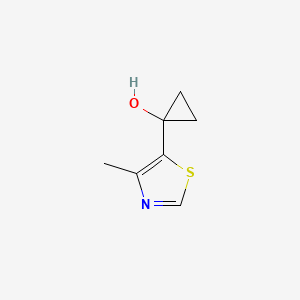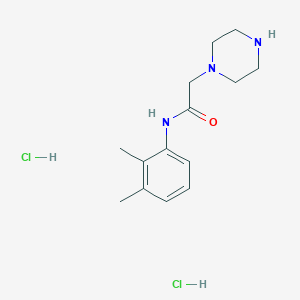
2-Amino-3-hydroxy-3-(3-(methoxymethyl)phenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-hydroxy-3-(3-(methoxymethyl)phenyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a unique structure with an amino group, a hydroxyl group, and a methoxymethyl-substituted phenyl group attached to a propanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-hydroxy-3-(3-(methoxymethyl)phenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of benzyl alcohol with bromoacetone to introduce a propanone group. This intermediate is then reacted with p-toluenesulfonic acid to form the corresponding tosylate ester. Subsequent reactions with ethylene glycol and hydrolysis yield the target compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-hydroxy-3-(3-(methoxymethyl)phenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted amino acids or amides.
Aplicaciones Científicas De Investigación
2-Amino-3-hydroxy-3-(3-(methoxymethyl)phenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-hydroxy-3-(3-(methoxymethyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes, making it a candidate for therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-2-methylpropanoic acid: Similar structure but lacks the methoxymethyl-substituted phenyl group.
2-Amino-3-hydroxy-2-(hydroxymethyl)propanoic acid: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.
Uniqueness
2-Amino-3-hydroxy-3-(3-(methoxymethyl)phenyl)propanoic acid is unique due to the presence of the methoxymethyl-substituted phenyl group, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C11H15NO4 |
|---|---|
Peso molecular |
225.24 g/mol |
Nombre IUPAC |
2-amino-3-hydroxy-3-[3-(methoxymethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C11H15NO4/c1-16-6-7-3-2-4-8(5-7)10(13)9(12)11(14)15/h2-5,9-10,13H,6,12H2,1H3,(H,14,15) |
Clave InChI |
REXGDJRIYOVIPN-UHFFFAOYSA-N |
SMILES canónico |
COCC1=CC(=CC=C1)C(C(C(=O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


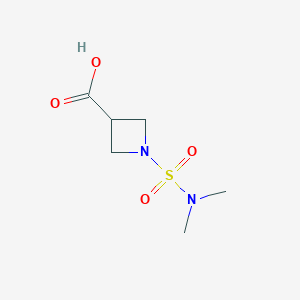
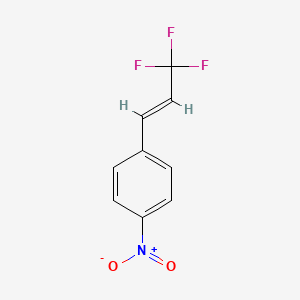


![methylN-[(azetidin-2-yl)methyl]carbamatehydrochloride](/img/structure/B13591533.png)
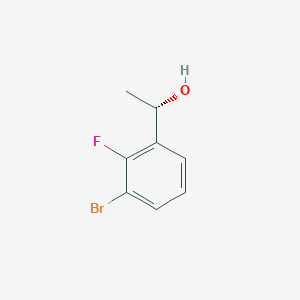
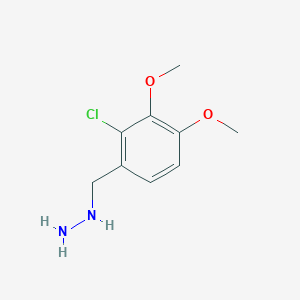
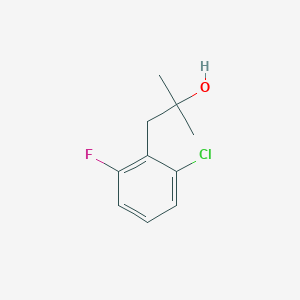

![(S)-2-[2-(Trifluoromethyl)phenyl]oxirane](/img/structure/B13591551.png)

